(3-(4-Chlorophenyl)azepan-1-yl)(6-ethoxypyridin-3-yl)methanone
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Description
(3-(4-Chlorophenyl)azepan-1-yl)(6-ethoxypyridin-3-yl)methanone, also known as JNJ-40411813, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of azepanone derivatives and has shown promising results in preclinical studies for the treatment of various diseases.
Scientific Research Applications
Luminescence Applications
A study on a similar compound, (4-chlorophenyl)(5H-dibenzo[b,f]azepin-5-yl)methanone (IS-CBZ), revealed its ability to demonstrate near-ultraviolet delayed fluorescence (DF) and dual emission, highlighting its potential in luminescence-based applications (Wen et al., 2021).
Antiviral Activity
Another study focused on the antiviral properties of 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid derivatives, indicating the potential use of similar structures in the development of antiviral drugs (Demchenko et al., 2019).
Anticancer Activity
Research on naphthyridine derivatives, similar in structural complexity to the compound , showed anticancer activity in human melanoma cells through the induction of necroptosis and apoptosis, suggesting the compound's relevance in cancer research (Kong et al., 2018).
Spectroscopic and Molecular Studies
A spectroscopic investigation on (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone provided insights into its molecular structure and reactivity, which could be relevant for the development of new materials or chemical synthesis processes (Arasu et al., 2019).
Molecular Docking and Antimicrobial Activity
A study on 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone (CPPPM) highlighted its potential in antimicrobial applications, supported by molecular docking simulations to understand its interaction mechanisms (Sivakumar et al., 2021).
properties
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(6-ethoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-2-25-19-11-8-16(13-22-19)20(24)23-12-4-3-5-17(14-23)15-6-9-18(21)10-7-15/h6-11,13,17H,2-5,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUWCIRGBPCRJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Chlorophenyl)azepan-1-yl)(6-ethoxypyridin-3-yl)methanone |
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